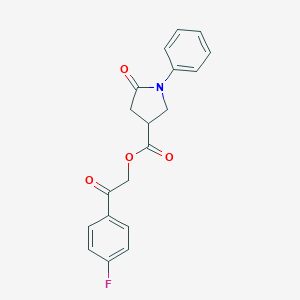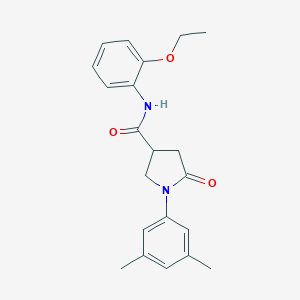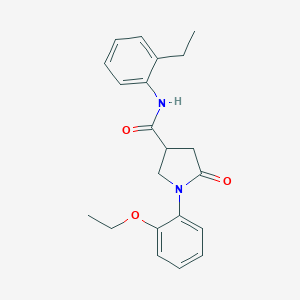
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate, also known as FPOP, is a chemical compound that has been widely used in scientific research. FPOP is a photoreactive probe that is used to study protein structure and dynamics. It is also used in the analysis of protein-protein interactions and protein-ligand interactions.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves its ability to react with amino acid residues in proteins upon exposure to UV light. 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate contains a carbonyl group that can react with the amino groups of lysine and histidine residues in proteins. This reaction results in the formation of a covalent bond between 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate and the protein, which can then be analyzed using mass spectrometry.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.
実験室実験の利点と制限
One of the main advantages of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is its ability to label proteins in a site-specific manner. This allows researchers to study the interactions of specific amino acid residues in proteins with other proteins or ligands. 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is also a non-toxic compound that can be used in vivo.
One limitation of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is its dependence on UV light for its reaction with proteins. This can limit its use in certain experiments where UV light cannot be used. 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate also has a relatively short half-life, which can make it difficult to study long-term protein dynamics.
将来の方向性
There are many potential future directions for the use of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in scientific research. One area of interest is the study of protein-protein interactions in complex biological systems. 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate could be used to study the interactions of multiple proteins in a single experiment, providing valuable insights into the regulation of biological pathways.
Another potential future direction is the development of new photoreactive probes that can be used in conjunction with 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate. These probes could be designed to target specific amino acid residues in proteins, allowing for even more precise analysis of protein structure and dynamics.
Overall, 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a valuable tool in scientific research that has many potential applications in the study of protein structure and dynamics. Its site-specific labeling capabilities and non-toxic nature make it an attractive option for many experiments. As new techniques and technologies are developed, 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate will likely continue to play an important role in the study of biological systems.
合成法
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves the reaction of 1-phenyl-3-pyrrolidinone with ethyl 4-fluorobenzoate in the presence of a base. The resulting product is then treated with oxalyl chloride to form the acid chloride. This acid chloride is then reacted with the amino acid glycine to form 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate.
科学的研究の応用
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been widely used in scientific research to study protein structure and dynamics. It is a photoreactive probe that can be used to label proteins and study their interactions with other proteins or ligands. 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is also used in the analysis of protein-protein interactions and protein-ligand interactions. It has been used to study the binding of small molecules to proteins, as well as the conformational changes that occur in proteins upon ligand binding.
特性
製品名 |
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C19H16FNO4 |
分子量 |
341.3 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16FNO4/c20-15-8-6-13(7-9-15)17(22)12-25-19(24)14-10-18(23)21(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2 |
InChIキー |
DXVQIIKAGUMYNM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)











